molecular formula C19H12BrClFNO B11670545 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11670545
M. Wt: 404.7 g/mol
InChI Key: KUDPWQJTNWECDK-UHFFFAOYSA-N
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Description

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a dihydrobenzoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolinone compounds.

Scientific Research Applications

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific combination of bromine, chlorine, and fluorine atoms attached to a dihydrobenzoquinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C19H12BrClFNO

Molecular Weight

404.7 g/mol

IUPAC Name

6-bromo-4-(2-chloro-6-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H12BrClFNO/c20-14-8-13-12(18-15(21)6-3-7-16(18)22)9-17(24)23-19(13)11-5-2-1-4-10(11)14/h1-8,12H,9H2,(H,23,24)

InChI Key

KUDPWQJTNWECDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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